molecular formula C19H27ClN2O3 B4247242 methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2-methylpropylcarbamoyl)pyrrolidine-2-carboxylate

methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2-methylpropylcarbamoyl)pyrrolidine-2-carboxylate

Cat. No.: B4247242
M. Wt: 366.9 g/mol
InChI Key: VTCQJSHDMMBUJD-QOKNQOGYSA-N
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Description

Methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-[(isobutylamino)carbonyl]-1,2-dimethyl-2-pyrrolidinecarboxylate is a complex organic compound with a unique structure that includes a chlorophenyl group, an isobutylamino carbonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2-methylpropylcarbamoyl)pyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl and isobutylamino carbonyl groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-[(isobutylamino)carbonyl]-1,2-dimethyl-2-pyrrolidinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-[(isobutylamino)carbonyl]-1,2-dimethyl-2-pyrrolidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2-methylpropylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-[(isobutylamino)carbonyl]-1,2-dimethyl-2-pyrrolidinecarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2-methylpropylcarbamoyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-12(2)11-21-17(23)14-10-19(3,18(24)25-5)22(4)16(14)13-8-6-7-9-15(13)20/h6-9,12,14,16H,10-11H2,1-5H3,(H,21,23)/t14-,16-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCQJSHDMMBUJD-QOKNQOGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CC(N(C1C2=CC=CC=C2Cl)C)(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)[C@H]1C[C@@](N([C@H]1C2=CC=CC=C2Cl)C)(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2-methylpropylcarbamoyl)pyrrolidine-2-carboxylate
Reactant of Route 2
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methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2-methylpropylcarbamoyl)pyrrolidine-2-carboxylate
Reactant of Route 3
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methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2-methylpropylcarbamoyl)pyrrolidine-2-carboxylate
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methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2-methylpropylcarbamoyl)pyrrolidine-2-carboxylate
Reactant of Route 5
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methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2-methylpropylcarbamoyl)pyrrolidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (2S,4S,5R)-5-(2-chlorophenyl)-1,2-dimethyl-4-(2-methylpropylcarbamoyl)pyrrolidine-2-carboxylate

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